molecular formula C5H7N3O2 B1329901 1,4-Dimethyl-5-nitroimidazole CAS No. 57658-79-4

1,4-Dimethyl-5-nitroimidazole

Cat. No. B1329901
CAS RN: 57658-79-4
M. Wt: 141.13 g/mol
InChI Key: FEGUTYIXCZDKJV-UHFFFAOYSA-N
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Patent
US04021442

Procedure details

127 parts of 4-methyl-5-nitroimidazole is heated under reflux with 350 parts of formic acid and 126 parts of dimethyl sulfate for 4 hours. The formic acid is distilled off in vacuo and the residue is dissolved in 500 parts of water and adjusted to pH 1.8 with aqueous ammonia solution. The mixture is cooled to 5° C. and the unreacted 4-methyl-5-nitroimidazole is suction filtered. The filtrate is adjusted to pH 10 with aqueous ammonia solution and is continuously exhaustively extracted with ethyl acetate. The extract is evaporated in vacuo. The oily residue crystallizes on standing. 47 parts of unreacted 4-methyl-5-nitroimidazole and 66 parts of 1,4-dimethyl-5-nitroimidazole melting at 45° C. are obtained; this is equivalent to a yield of 74% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][C:6]=1[N+:7]([O-:9])=[O:8].S(OC)(O[CH3:14])(=O)=O>C(O)=O>[CH3:1][C:2]1[N:3]=[CH:4][NH:5][C:6]=1[N+:7]([O-:9])=[O:8].[CH3:14][N:5]1[C:6]([N+:7]([O-:9])=[O:8])=[C:2]([CH3:1])[N:3]=[CH:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CNC1[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The formic acid is distilled off in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 500 parts of water
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
is continuously exhaustively extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The oily residue crystallizes

Outcomes

Product
Name
Type
product
Smiles
CC=1N=CNC1[N+](=O)[O-]
Name
Type
product
Smiles
CN1C=NC(=C1[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.